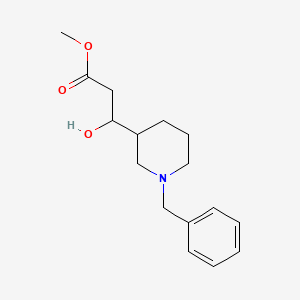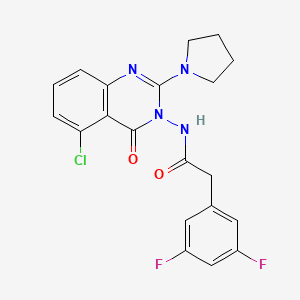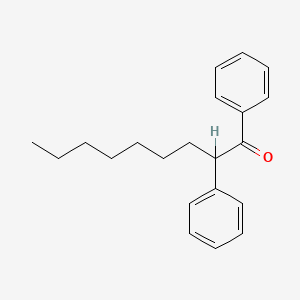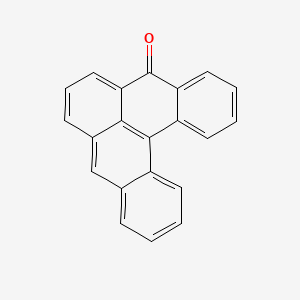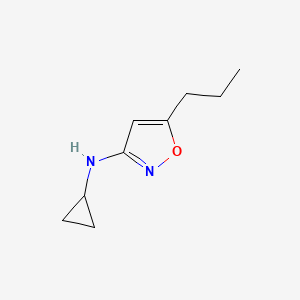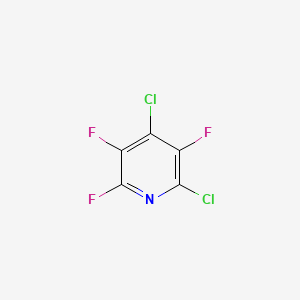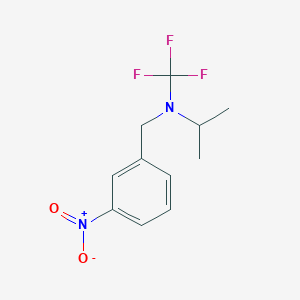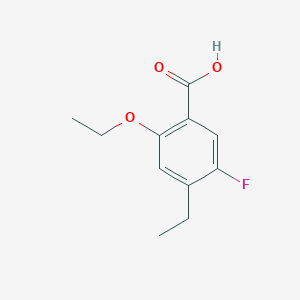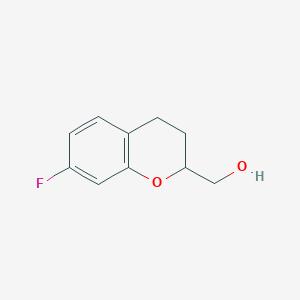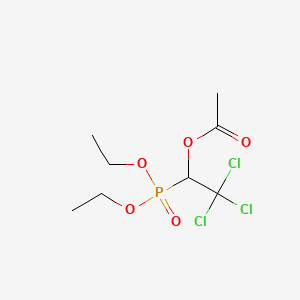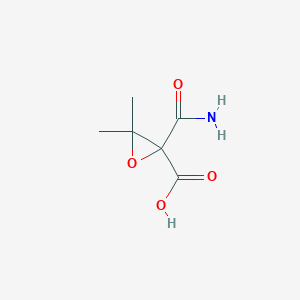![molecular formula C13H20O4Si B13959948 Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester CAS No. 130796-19-9](/img/structure/B13959948.png)
Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester is a complex organic compound with the molecular formula C14H24O3Si2. This compound is characterized by the presence of a benzene ring, a methoxy group, and a trimethylsilyloxy group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of 4-methoxybenzeneacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is then refluxed, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products Formed
Oxidation: 4-methoxybenzeneacetic acid.
Reduction: 4-methoxybenzeneethanol.
Substitution: Various substituted benzeneacetic acid derivatives.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester involves the interaction of its functional groups with various molecular targets. The trimethylsilyloxy group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The methoxy group can undergo nucleophilic substitution, while the ester group can be hydrolyzed by esterases in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetic acid, 4-methoxy-, methyl ester: Similar structure but lacks the trimethylsilyloxy group.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Contains a hydroxy group instead of a trimethylsilyloxy group.
Benzeneacetic acid, (4-methoxyphenyl)methyl ester: Similar structure but with a different ester group.
Uniqueness
Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester is unique due to the presence of the trimethylsilyloxy group, which imparts enhanced stability and reactivity compared to its analogs. This makes it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
130796-19-9 |
|---|---|
Fórmula molecular |
C13H20O4Si |
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
methyl 2-(4-methoxyphenyl)-2-trimethylsilyloxyacetate |
InChI |
InChI=1S/C13H20O4Si/c1-15-11-8-6-10(7-9-11)12(13(14)16-2)17-18(3,4)5/h6-9,12H,1-5H3 |
Clave InChI |
JJGQHGUSNMDEDQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C(=O)OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13959868.png)

